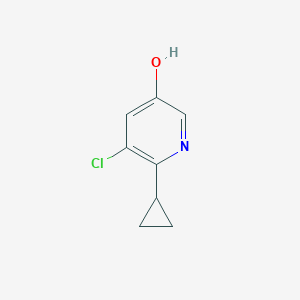

5-Chloro-6-cyclopropylpyridin-3-OL

Description

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-6-cyclopropylpyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO/c9-7-3-6(11)4-10-8(7)5-1-2-5/h3-5,11H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCPJWBXWCICLPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=C(C=C(C=N2)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00728696 | |

| Record name | 5-Chloro-6-cyclopropylpyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00728696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1355067-18-3 | |

| Record name | 5-Chloro-6-cyclopropylpyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00728696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Chloro 6 Cyclopropylpyridin 3 Ol and Analogs

Classical and Contemporary Approaches to Substituted Pyridine (B92270) Synthesis

The construction of the pyridine ring and the introduction of its substituents can be achieved through numerous synthetic pathways. nih.gov Traditional methods often rely on condensation reactions, while contemporary approaches frequently utilize transition-metal-catalyzed cross-coupling reactions to build the complex pyridine core. nih.govresearchgate.net

Strategic Disconnections for the Pyridine Core of 5-Chloro-6-cyclopropylpyridin-3-OL

Retrosynthetic analysis, or the disconnection approach, is a powerful tool for devising synthetic routes to complex molecules. youtube.comyoutube.com For this compound, several strategic disconnections can be envisioned to break down the molecule into simpler, more readily available starting materials.

One common strategy involves disconnecting the carbon-nitrogen bonds of the pyridine ring. youtube.com This approach can lead to precursors like 1,5-dicarbonyl compounds that can cyclize with an ammonia (B1221849) source to form the pyridine ring. youtube.com Another disconnection could target the bonds connecting the substituents to the pyridine core. For instance, the chloro, cyclopropyl (B3062369), and hydroxyl groups can be conceptually removed to reveal a basic pyridine skeleton, which can then be functionalized. This approach allows for the late-stage introduction of key functional groups, offering flexibility in the synthesis of analogs.

Introduction of Halogen and Cyclopropyl Moieties in Pyridine Rings

The precise installation of halogen and cyclopropyl groups onto a pyridine ring is crucial for the synthesis of the target molecule and its derivatives. This often requires regioselective reactions that can tolerate a variety of other functional groups.

The halogenation of pyridines and their derivatives, like pyridinols, can be challenging due to the electron-deficient nature of the pyridine ring, which makes it less susceptible to electrophilic aromatic substitution (EAS). chemrxiv.orgnih.gov Direct halogenation of pyridines often requires harsh conditions, such as high temperatures and the use of strong Lewis or Brønsted acids, and can lead to mixtures of regioisomers. chemrxiv.org

To overcome these limitations, several strategies have been developed. One approach involves the use of pyridine N-oxides, which can direct halogenation to the 2-position. nih.gov Another modern method utilizes designed phosphine (B1218219) reagents that can be installed at the 4-position of pyridines, followed by displacement with a halide nucleophile. nih.govnih.govchemrxiv.org This technique allows for the selective halogenation of a broad range of unactivated pyridines. nih.govchemrxiv.org For 3-selective halogenation, a ring-opening, halogenation, ring-closing sequence involving Zincke imine intermediates has been shown to be effective under mild conditions. chemrxiv.orgmountainscholar.org

The introduction of a cyclopropyl group into aza-heterocyclic systems like pyridine is of significant interest in medicinal chemistry, as this moiety can favorably modulate a compound's physicochemical properties. nih.govacs.org Various methods for cyclopropylation have been developed, ranging from classical cyclopropanation reactions to modern cross-coupling techniques. organic-chemistry.org

One established method is the Simmons-Smith reaction, which typically involves the reaction of an alkene with a carbenoid species. organic-chemistry.orgnih.gov Another approach is the Corey-Chaykovsky reaction, which can be used for the cyclopropanation of α,β-unsaturated ketones. nih.gov More recently, transition metal-catalyzed reactions have become prominent. For example, palladium-catalyzed aza-Heck-type cyclizations can generate alkyl-palladium(II) intermediates that lead to the formation of cyclopropanes. nih.govacs.org These modern methods offer a high degree of control and functional group tolerance. nih.gov

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds. libretexts.orgyoutube.comyoutube.com It typically involves the reaction of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. libretexts.org This reaction is widely used in the synthesis of biaryl compounds and other conjugated systems. libretexts.org

In the context of synthesizing 2-halogeno-5-cyclopropylpyridines, the Suzuki-Miyaura coupling can be employed to introduce the cyclopropyl group. For instance, a 2,5-dihalopyridine can be selectively coupled with a cyclopropylboronic acid or its derivative. nih.gov The choice of catalyst, ligand, and base is crucial for achieving high yields and selectivity. nih.gov The reaction is known for its tolerance of a wide range of functional groups, making it suitable for complex molecule synthesis. nih.govorgsyn.org

Table 1: Key Parameters in Suzuki-Miyaura Cross-Coupling for Aryl Cyclopropane (B1198618) Synthesis

| Parameter | Description | Common Examples |

|---|---|---|

| Palladium Catalyst | The active metal center that facilitates the catalytic cycle. | Pd(OAc)₂, Pd(PPh₃)₄ youtube.comresearchgate.net |

| Ligand | Stabilizes the palladium center and influences reactivity and selectivity. | n-BuPAd₂, PPh₃ nih.govresearchgate.net |

| Boron Reagent | The source of the cyclopropyl group. | Potassium cyclopropyltrifluoroborate, Cyclopropylboronic acid nih.gov |

| Base | Activates the organoboron species and participates in the catalytic cycle. | Cs₂CO₃, K₂CO₃, NaOH youtube.comnih.gov |

| Solvent | The reaction medium. | Toluene, THF, water mixtures |

The Negishi cross-coupling reaction is another powerful tool for carbon-carbon bond formation, which couples an organozinc reagent with an organic halide or triflate, catalyzed by a nickel or palladium complex. orgsyn.orgresearchgate.net It is particularly effective for the introduction of alkyl and cyclopropyl groups. researchgate.netresearchgate.net

The synthesis of cyclopropyl-substituted pyridines can be efficiently achieved using Negishi coupling. researchgate.net Cyclopropylzinc bromide, a stable and readily prepared reagent, can be coupled with a halogenated pyridine to afford the desired product in high yields. researchgate.netresearchgate.net This method is valued for its high functional group tolerance and its applicability to large-scale synthesis. orgsyn.orgresearchgate.net Nickel-catalyzed Negishi couplings have also been reported for the functionalization of pyridine derivatives. princeton.educhemrxiv.org

Table 2: Comparison of Suzuki-Miyaura and Negishi Coupling for Cyclopropylation

| Feature | Suzuki-Miyaura Coupling | Negishi Coupling |

|---|---|---|

| Organometallic Reagent | Organoboron (e.g., boronic acids, trifluoroborates) libretexts.org | Organozinc researchgate.net |

| Catalyst | Typically Palladium libretexts.org | Palladium or Nickel researchgate.net |

| Key Advantages | Organoboron reagents are often stable and commercially available. libretexts.org | Organozinc reagents can be highly reactive; good for less reactive halides. researchgate.net |

| Common Substrates | Aryl/heteroaryl halides and triflates. nih.gov | Aryl/heteroaryl halides and triflates. orgsyn.orgresearchgate.net |

Stereoselective Synthesis of Chiral Precursors for this compound Derivatives

The synthesis of enantiomerically enriched cyclopropanes is a significant area of research in organic synthesis due to their presence in various biologically active molecules. acs.org The development of methods for the catalytic and asymmetric direct functionalization of achiral three-membered carbocycle precursors allows for the creation of a wide array of polysubstituted cyclopropanes, including cyclopropanols and cyclopropylamines, with high diastereo- and enantiomeric ratios from a single precursor. acs.org

Biocatalytic Strategies for Enantiomerically Enriched Alcohols

Biocatalysis offers a green and efficient approach for the synthesis of chiral molecules. rsc.org The use of enzymes for the synthesis of enantiomerically pure alcohols is a well-established strategy. nih.gov

Propargylic alcohols, which are versatile building blocks, can be synthesized in enantiomerically pure forms using a one-pot, two-step enzymatic cascade. This process involves the conversion of racemic propargylic alcohols to the corresponding ketones by a peroxygenase, followed by stereoselective reduction using either (R)-selective or (S)-selective alcohol dehydrogenases. nih.gov This method has demonstrated high yields (70–99%) for a range of enantioenriched alcohol products. nih.gov

The application of whole-cell biocatalysis has also been demonstrated in the synthesis of 2,6-bis(hydroxymethyl)pyridine from 2,6-lutidine, achieving titers exceeding 12 g L−1. rsc.org Such biocatalytic routes provide a more sustainable alternative to traditional multi-step organic syntheses. rsc.org

Table 1: Examples of Biocatalytic Synthesis of Chiral Alcohols

| Substrate | Biocatalyst/Enzyme | Product | Enantiomeric Excess (e.e.) | Yield | Reference |

| Racemic Propargylic Alcohols | Peroxygenase from Agrocybe aegerita and Alcohol Dehydrogenase | Enantiomerically Pure Propargylic Alcohols | High | 70-99% | nih.gov |

| 2-oxo-propionic acid derivative | Membrane Reactor with unspecified enzyme | (R)-3-(4-fluorophenyl)-2-hydroxy propionic acid | >99.9% | 68-72% | nih.gov |

| A bulky, hydrophobic ketone | Saccharomyces paucimobilis SC 16113 | Chiral Alcohol | >99% | 85% | nih.gov |

| 2,6-Lutidine | Recombinant Microbial Whole Cells | 2,6-bis(hydroxymethyl)pyridine | Not Applicable | >12 g L⁻¹ titer | rsc.org |

Asymmetric Transformations for Related Cyclopropyl-Containing Structures

The asymmetric synthesis of molecules containing cyclopropyl groups is of significant interest. acs.org A highly efficient catalytic method for the asymmetric radical cyclopropanation of alkenes with in situ-generated α-heteroaryldiazomethanes has been developed using Co(II)-based metalloradical catalysis. acs.org This approach, utilizing D2-symmetric chiral amidoporphyrins as ligands, is applicable to a broad range of alkenes and α-heteroaryldiazomethanes, yielding chiral heteroaryl cyclopropanes in high yields with excellent diastereoselectivities and enantioselectivities. acs.org

Alicyclic β-amino acids and their derivatives, such as 1,3-amino alcohols and 1,3-diamines, serve as valuable starting materials for diverse N-containing heterocycles and can be used as asymmetric auxiliaries or catalysts. u-szeged.hu For instance, α-pinene, available in both enantiomeric forms, is an excellent starting material for the synthesis of optically active 1,3-amino alcohols and 1,3-diamines due to the high degree of chiral information transfer from its bicyclic pinane (B1207555) skeleton. u-szeged.hu

Multi-Component and Tandem Reaction Pathways for Related Heterocycles

Multi-component and tandem reactions offer efficient and atom-economical routes to complex molecules from simple starting materials in a one-pot manner. A base-mediated three-component tandem reaction has been developed for the synthesis of multisubstituted pyrimidines from amidines, aryl alkynes, and aldehydes. nih.gov This transition-metal-free method is noted for its high efficiency and use of readily available starting materials. nih.gov

Optimization and Scale-Up Considerations in this compound Preparation

The successful transition of a synthetic route from laboratory scale to industrial production requires careful optimization of reaction parameters and process conditions. For biocatalytic processes, this includes optimizing factors such as enzyme loading, substrate concentration, pH, and temperature to maximize productivity and minimize costs. For instance, in the biocatalytic preparation of a chiral alcohol, the process was carried out as a slurry-to-slurry reaction at 45 °C with a substrate concentration of 100 g/L. nih.gov

The use of continuous processing, such as with a membrane reactor, can significantly improve space-time yield and facilitate large-scale production. nih.gov In the synthesis of (R)-3-(4-fluorophenyl)-2-hydroxy propionic acid, a continuous enzymatic process achieved a high space-time yield of 560 g/L/day. nih.gov

Mechanistic Investigations and Biological Target Identification

Modulation of Voltage-Gated Sodium Channels by 5-Chloro-6-cyclopropylpyridin-3-OL and Related Compounds

The voltage-gated sodium channel NaV1.7 has been identified as a critical mediator of pain signals, making it a significant target for the development of novel analgesics. plos.orgnih.gov Human genetic studies have solidified this link, showing that gain-of-function mutations in the SCN9A gene, which encodes NaV1.7, lead to severe pain syndromes, while loss-of-function mutations result in a congenital inability to experience pain. researchgate.net Although direct studies on this compound are not extensively available in public literature, research into related small molecule inhibitors, such as aryl sulfonamides, provides a framework for understanding the modulation of this key channel.

A crucial aspect of developing NaV1.7-targeting drugs is achieving high specificity to avoid off-target effects on other sodium channel isoforms that are vital for cardiac and central nervous system function. wikipedia.org Arylsulfonamide compounds like PF-05089771 have demonstrated remarkable selectivity for NaV1.7. plos.org This selectivity is quantified by comparing the half-maximal inhibitory concentration (IC₅₀) for NaV1.7 against other subtypes. For instance, PF-05089771 shows potent inhibition of human NaV1.7 while being significantly less active against NaV1.5 (cardiac) and NaV1.8 (another pain-related) channels, often by a factor of over 1000. plos.org This high degree of selectivity is paramount for creating a therapeutic window that allows for effective pain management without adverse systemic effects.

Table 1: Selectivity Profile of the NaV1.7 Inhibitor PF-05089771 This table is interactive. You can sort and filter the data.

| Channel Isoform | IC₅₀ (μM) | Fold Selectivity vs. NaV1.7 | Primary Function |

|---|---|---|---|

| hNaV1.7 | 0.011 | 1 | Pain Sensation |

| hNaV1.1 | 0.200 | ~18 | CNS |

| hNaV1.2 | 0.110 | 10 | CNS |

| hNaV1.3 | >10 | >900 | CNS/PNS (Development) |

| hNaV1.4 | >10 | >900 | Skeletal Muscle |

| hNaV1.5 | >10 | >900 | Cardiac Muscle |

| hNaV1.6 | 0.130 | ~12 | CNS/PNS |

| hNaV1.8 | >10 | >900 | Pain Sensation |

Data sourced from Alexandrou et al. (2016) plos.org

The NaV1.7 channel is a large transmembrane protein consisting of a primary alpha subunit and auxiliary beta subunits. kenyon.edu The alpha subunit is organized into four homologous domains (I-IV), each containing six transmembrane helices (S1-S6). researchgate.netresearchgate.net The S1-S4 segments of each domain form a voltage-sensing domain (VSD), which detects changes in membrane potential, while the S5-S6 segments form the central pore through which sodium ions pass. kenyon.eduresearchgate.net

Small molecule inhibitors can interact with the NaV1.7 channel at several distinct sites:

Pore Binding: Some inhibitors, like local anesthetics, access a binding site within the channel's pore, physically obstructing ion flow. researchgate.net

Voltage-Sensing Domain (VSD) Binding: More selective inhibitors, including certain sulfonamides, bind to the VSD, typically in domain IV. nih.gov This interaction stabilizes the channel in a non-conducting state.

Indirect Modulation: An alternative mechanism involves targeting protein-protein interactions. For example, small molecules that inhibit the SUMOylation of Collapsin Response Mediator Protein 2 (CRMP2) can indirectly regulate NaV1.7. nih.govnih.gov Inhibiting the CRMP2-Ubc9 interaction has been shown to reduce NaV1.7 cell surface expression through clathrin-dependent internalization, thereby decreasing sodium currents selectively. nih.govresearchgate.nettandfonline.com

The functional effects of NaV1.7 inhibitors are characterized using electrophysiological techniques, such as patch-clamp recordings on cells engineered to express specific sodium channel isoforms (e.g., HEK 293 cells). nih.gov These studies are critical for determining an inhibitor's potency and mechanism of action. Key findings from the characterization of selective inhibitors like arylsulfonamides show they often exhibit state-dependent binding, preferentially interacting with the channel in inactivated or partially inactivated states rather than the resting state. nih.gov This is a desirable property, as it means the inhibitor is more active in neurons that are firing repetitively, a hallmark of chronic pain states.

Functionally, these inhibitors reduce the excitability of nociceptive neurons. Studies on dorsal root ganglion (DRG) neurons demonstrate that selective NaV1.7 inhibition reduces the amplitude of the action potential upstroke and raises the threshold required to initiate an action potential. plos.org This effectively dampens the neuron's ability to generate and conduct pain signals from the periphery to the central nervous system. plos.orgnih.gov

Dihydroorotate (B8406146) Dehydrogenase (DHODH) Inhibition by Pyrazole-Based Analogs

A separate line of investigation focuses on pyrazole-based compounds, which are structurally distinct from pyridin-ols, as inhibitors of human dihydroorotate dehydrogenase (DHODH). DHODH is a critical mitochondrial enzyme that catalyzes the fourth step in the de novo pyrimidine (B1678525) biosynthesis pathway, a process essential for the creation of DNA and RNA. patsnap.comunito.it Because many viruses rely heavily on the host cell's nucleotide supply for their own replication, inhibiting DHODH has emerged as a broad-spectrum antiviral strategy. patsnap.comnih.gov

Pyrazole-based analogs have been developed as potent inhibitors of human DHODH. nih.gov These compounds are designed to bind to the ubiquinone-binding site of the enzyme, blocking its catalytic function. nih.gov The inhibitory potency is typically measured by the half-maximal effective concentration (EC₅₀) or IC₅₀ value, which represents the concentration of the inhibitor required to reduce enzyme activity or viral replication by 50%.

For example, certain 2-(pyrazol-1-yl)azine derivatives have demonstrated highly potent activity. The introduction of a cyclopropyl (B3062369) group on the pyridine (B92270) ring of these analogs can significantly enhance their inhibitory effect. researchgate.net The compound 5-cyclopropyl-2-(4-(2,6-difluorophenoxy)-3-isopropoxy-5-methyl-1H-pyrazol-1-yl)-3-fluoropyridine was found to be a particularly effective inhibitor, with activity in the nanomolar range. researchgate.net This potency highlights the effectiveness of the pyrazole (B372694) scaffold in targeting DHODH.

Table 2: Antiviral Potency of DHODH Inhibitors This table is interactive. You can sort and filter the data.

| Compound Class | Specific Compound Example | Target Virus | Potency (EC₅₀ or IC₅₀) |

|---|---|---|---|

| 2-(Pyrazol-1-yl)azines | Compound 6q | Measles Virus | ~10 nM (pMIC₅₀ = 7.0) |

| Pyrazole-based | PTC299 | SARS-CoV-2 | ~2 nM |

| Leflunomide Metabolite | Teriflunomide | FMDV | ~300 µM |

| Brequinar | Brequinar | LCMV | Low nM range |

Data sourced from multiple studies. researchgate.netnih.govnih.govbiorxiv.org

The primary mechanism by which DHODH inhibitors exert their antiviral effect is through the depletion of the intracellular pyrimidine pool. unito.itnih.gov RNA viruses, such as the measles virus, are particularly vulnerable to this depletion because they require a constant and abundant supply of ribonucleotides (ATP, GTP, CTP, and UTP) to replicate their genomes. nih.gov

By inhibiting DHODH, pyrazole-based compounds reduce the synthesis of uridine (B1682114) monophosphate (UMP), a precursor for all other pyrimidines. unito.it This limitation of essential building blocks effectively halts viral RNA synthesis, thereby stopping viral replication. nih.gov A key piece of evidence supporting this mechanism is that the antiviral effect of these inhibitors can be reversed by supplying the cells with exogenous uridine, which allows the cell to bypass the de novo synthesis pathway via the pyrimidine salvage pathway. nih.govbiorxiv.org This targeted perturbation of a specific host metabolic pathway demonstrates a powerful host-targeting strategy for inhibiting the replication of measles virus and other pathogenic viruses. nih.gov

Investigation of Other Potential Biological Targets and Pathways

While the primary targets of a compound drive its main therapeutic effect, off-target interactions can lead to new therapeutic applications or explain unexpected effects. This section explores other potential biological pathways that may be modulated by this compound or its structural relatives.

The structural components of this compound, namely the pyridine ring and the cyclopropyl group, are found in many biologically active molecules. chemenu.com The cyclopropane (B1198618) ring, in particular, is used in drug design to increase metabolic stability and biological activity in compounds targeting the central nervous system. chemenu.com However, specific research detailing the direct interaction of this compound with neurodegenerative disease-relevant proteins such as the mitochondrial Rho (Miro) GTPase 2 (Miro2) or Dual Leucine Zipper Kinase (DLK) is not extensively available in the public domain. Future investigations would be required to determine if this specific compound has any modulatory effect on these or related pathways involved in neuronal health and disease.

Pyridazine and pyridine derivatives, which are structurally analogous to this compound, have demonstrated a range of biological activities, including antifungal properties. acs.orgnih.gov The mechanisms behind these antifungal actions are varied.

One established mechanism for azole-containing compounds (which can be structurally related to pyridine derivatives) is the inhibition of lanosterol (B1674476) 14α-demethylase (CYP51). nih.gov This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. By inhibiting CYP51, these compounds disrupt membrane integrity and halt fungal growth. nih.gov

Other pyridine-based compounds have been shown to exert their antifungal effects by directly damaging the fungal cell structure. For instance, studies on pyridinecarbaldehyde phenylhydrazone derivatives revealed that they can destroy the morphology of the mycelium (the vegetative part of a fungus) and compromise the structure of the cell membrane. acs.org This physical disruption leads to leakage of cellular contents and ultimately, cell death.

The potential antifungal mechanisms are summarized below:

Table 1: Potential Antifungal Mechanisms of Pyridine/Pyridazine Analogs| Mechanism | Description | Target Pathway | Reference |

|---|---|---|---|

| Enzyme Inhibition | Blocks the action of lanosterol 14α-demethylase, a key enzyme in fungal cell membrane synthesis. | Ergosterol Biosynthesis | nih.gov |

| Membrane Disruption | Causes physical damage to the fungal cell membrane and mycelium, leading to loss of integrity. | Cell Structure Integrity | acs.org |

| Cell Wall Inhibition | Interferes with the synthesis of the fungal cell wall, a protective outer layer. | Cell Wall Synthesis | nih.gov |

The pyridone scaffold, a close structural relative of the hydroxypyridine core of this compound, has been identified as a promising structure for designing modulators of the cannabinoid receptor type 2 (CB2R). mdpi.comresearchgate.net The CB2R is a G protein-coupled receptor primarily expressed in immune cells and is investigated as a target for treating inflammatory and pain-related conditions without the psychoactive effects associated with the cannabinoid receptor type 1 (CB1R). mdpi.comnih.gov

A series of N-aryl-2-pyridone-3-carboxamide derivatives were synthesized and evaluated for their ability to activate the human CB2R. mdpi.com One of the most promising compounds from this series, compound 8d , demonstrated potent agonist activity with an EC₅₀ value of 112 nM, comparable to endogenous cannabinoids. mdpi.comnih.gov Molecular docking studies suggest that the pyridone ring is a suitable scaffold that can fit within the orthosteric binding pocket of the CB2R, forming key interactions that lead to receptor activation. mdpi.comnih.gov These findings indicate that compounds structurally similar to this compound have the potential to modulate the endocannabinoid system, specifically by acting as CB2R agonists. nih.gov

Computational Chemistry and Molecular Modeling Applications

Molecular Docking and Ligand-Protein Interaction Profiling

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method is crucial for understanding the binding mode of 5-Chloro-6-cyclopropylpyridin-3-OL and elucidating the key intermolecular interactions that stabilize the ligand-protein complex.

The process involves preparing the three-dimensional structures of both the ligand (this compound) and the target protein. A defined binding site on the protein is then specified, and a docking algorithm systematically samples various conformations and orientations of the ligand within this site, calculating a scoring function to estimate the binding affinity for each pose.

Interaction profiling further analyzes the best-scoring poses to identify specific non-covalent interactions. For this compound, these interactions would likely include:

Hydrogen Bonds: The hydroxyl (-OH) group and the pyridine (B92270) nitrogen are potential hydrogen bond donors and acceptors, respectively, which can form strong interactions with polar amino acid residues in the protein's active site.

Hydrophobic Interactions: The cyclopropyl (B3062369) group and the pyridine ring can engage in favorable hydrophobic and π-stacking interactions with nonpolar residues.

Halogen Bonds: The chlorine atom can act as a halogen bond donor, interacting with electron-rich atoms like oxygen or nitrogen in the protein backbone or side chains.

Computational studies on similar pyridine derivatives have demonstrated their ability to form stable complexes with various protein targets, such as kinases and enzymes, through these types of interactions. nih.govnih.govmdpi.com The results of a docking study are typically summarized in a table, quantifying the predicted binding affinity and detailing the interacting residues.

Table 1: Hypothetical Molecular Docking Results for this compound with a Target Protein

| Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|

| Protein Kinase A | -8.5 | Lys72, Glu170 | Hydrogen Bond (with -OH) |

| Val57, Leu173 | Hydrophobic (with cyclopropyl) | ||

| Phe101 | π-π Stacking (with pyridine ring) | ||

| TNF-α | -7.9 | Tyr119, Gly121 | Hydrogen Bond (with pyridine N) |

| Leu57, Tyr59 | Hydrophobic Interaction | ||

| Gln61 | Halogen Bond (with -Cl) |

Quantitative Structure-Activity Relationship (QSAR) Model Development

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. wjbphs.com Developing a QSAR model for derivatives of this compound can guide the synthesis of new analogues with improved potency.

The development of a QSAR model follows several key steps:

Data Set Preparation: A series of analogues of this compound with experimentally determined biological activities (e.g., IC50 values) is compiled.

Descriptor Calculation: For each molecule in the series, a wide range of molecular descriptors are calculated. These descriptors are numerical values that encode different aspects of the molecule's structure and properties.

Model Building and Validation: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build a model that links the descriptors to the biological activity. The model's predictive power is rigorously validated using internal and external test sets.

QSAR studies on heterocyclic compounds have successfully identified key structural features that govern their activity. wjbphs.comnih.gov For this compound and its derivatives, relevant descriptors would likely fall into the categories shown in the table below.

Table 2: Examples of Molecular Descriptors for QSAR Analysis

| Descriptor Class | Specific Descriptor Example | Description |

|---|---|---|

| Physicochemical | LogP | Octanol-water partition coefficient, indicating lipophilicity. |

| Molecular Weight (MW) | The mass of the molecule. | |

| Electronic | Dipole Moment | A measure of the molecule's overall polarity. |

| Topological | Topological Polar Surface Area (TPSA) | Sum of surfaces of polar atoms, related to membrane permeability. |

| Steric/3D | Molecular Volume | The volume occupied by the molecule. |

The resulting QSAR equation can be used to predict the activity of new, unsynthesized derivatives, prioritizing the most promising candidates for chemical synthesis and experimental testing.

Conformational Analysis and Molecular Dynamics Simulations

While docking provides a static picture of the binding pose, molecular dynamics (MD) simulations offer insights into the dynamic behavior of the ligand-protein system over time. Conformational analysis is a prerequisite, used to identify the low-energy, stable three-dimensional arrangements (conformers) of this compound.

Once the most stable conformer is identified and docked into the protein's active site, an MD simulation can be performed. This involves simulating the movements of all atoms in the system by solving Newton's equations of motion over a specific period, typically nanoseconds to microseconds.

MD simulations can be used to:

Assess the stability of the ligand's binding pose over time.

Analyze the flexibility of the ligand and the protein's active site residues.

Calculate the binding free energy, providing a more accurate estimate of binding affinity than docking scores alone.

Observe conformational changes in the protein upon ligand binding.

Computational studies frequently employ MD simulations to validate docking results and gain a deeper understanding of the molecular recognition process for pyridine-based inhibitors. researchgate.netjchemlett.com

Prediction of ADME Properties (Absorption, Distribution, Metabolism, Excretion)

In drug discovery, it is critical to evaluate a compound's pharmacokinetic properties, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion). Poor ADME properties are a major cause of late-stage drug development failure. In silico models provide a rapid and cost-effective way to predict these properties for this compound before committing to expensive synthesis and testing. mdpi.commdpi.com

Various computational tools and web servers can calculate a range of ADME-related parameters based on the molecule's structure. These predictions help assess the compound's "drug-likeness." For instance, Lipinski's Rule of Five is a widely used guideline to evaluate if a compound has properties that would make it a likely orally active drug in humans. nih.govnih.gov

Table 3: Predicted ADME Properties for this compound

| Property | Predicted Value | Significance |

|---|---|---|

| Molecular Weight | 183.62 g/mol | Complies with Lipinski's Rule (< 500) |

| LogP (Lipophilicity) | 1.95 | Complies with Lipinski's Rule (< 5) |

| Hydrogen Bond Donors | 1 | Complies with Lipinski's Rule (≤ 5) |

| Hydrogen Bond Acceptors | 2 | Complies with Lipinski's Rule (≤ 10) |

| Topological Polar Surface Area (TPSA) | 42.1 Ų | Suggests good oral bioavailability (< 140 Ų) |

| Aqueous Solubility (LogS) | -2.5 | Moderately soluble |

| Blood-Brain Barrier (BBB) Permeation | Predicted Yes | Indicates potential for CNS activity |

De Novo Design of this compound Derivatives

De novo drug design is a computational strategy for generating novel molecular structures with desired properties, either from scratch or by modifying an existing scaffold. researchgate.netnih.gov Using this compound as a starting scaffold, de novo design algorithms can explore new chemical space to create derivatives with potentially enhanced binding affinity, selectivity, or improved ADME profiles. openreview.netmdpi.com

This process can be structure-based or ligand-based:

Structure-Based Design: If the 3D structure of the target protein is known, algorithms can "grow" new molecules atom-by-atom or fragment-by-fragment within the active site, optimizing their fit and interactions. For example, the software might suggest replacing the chlorine atom with a trifluoromethyl group to explore new interactions or adding a functional group to the pyridine ring to form an additional hydrogen bond.

Ligand-Based Design: In the absence of a target structure, machine learning models, such as recurrent neural networks (RNNs) or generative adversarial networks (GANs), can be trained on libraries of known active molecules. These models learn the underlying patterns of active compounds and can then generate novel structures, including derivatives of the input scaffold, that are predicted to be active.

This approach allows for the systematic exploration of chemical modifications around the this compound core, accelerating the discovery of optimized lead compounds.

Table of Mentioned Compounds

| Compound Name |

|---|

Advanced Analytical Methodologies for 5 Chloro 6 Cyclopropylpyridin 3 Ol Research

High-Resolution Spectroscopic Characterization (NMR, Mass Spectrometry)

High-resolution spectroscopic methods are indispensable for the unambiguous determination of a molecule's chemical structure. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the atomic connectivity and chemical environment of nuclei, while mass spectrometry (MS) offers precise mass measurements and insights into fragmentation patterns, confirming the elemental composition and structural motifs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are primary tools for the structural elucidation of 5-Chloro-6-cyclopropylpyridin-3-OL. The ¹H NMR spectrum is expected to show distinct signals for the single aromatic proton on the pyridine (B92270) ring and the protons of the cyclopropyl (B3062369) group. The aromatic proton's chemical shift would be influenced by the electron-withdrawing chlorine atom and the electron-donating hydroxyl group. The cyclopropyl protons typically appear as complex multiplets in the upfield region of the spectrum dtic.milacs.org.

The ¹³C NMR spectrum would complement this by showing distinct signals for each carbon atom in a unique chemical environment. The carbon atoms of the pyridine ring would appear in the aromatic region, with their specific shifts influenced by the attached substituents (chloro, cyclopropyl, and hydroxyl groups) oregonstate.edulibretexts.org. The cyclopropyl carbons have characteristic upfield shifts.

Illustrative NMR Data for this compound

This table presents hypothetical, predicted data based on known chemical shift ranges for similar functional groups.

| Analysis | Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| ¹H NMR | Aromatic-H | 7.0 - 7.5 | s | - |

| Cyclopropyl-H (methine) | 1.5 - 2.0 | m | - | |

| Cyclopropyl-H (methylene) | 0.6 - 1.2 | m | - | |

| Hydroxyl-H | 9.0 - 10.0 | br s | - | |

| ¹³C NMR | Pyridine C-Cl | 145 - 155 | s | - |

| Pyridine C-Cyclopropyl | 150 - 160 | s | - | |

| Pyridine C-OH | 155 - 165 | s | - | |

| Pyridine CH | 120 - 130 | s | - | |

| Pyridine C (quaternary) | 130 - 140 | s | - | |

| Cyclopropyl C (methine) | 10 - 20 | s | - | |

| Cyclopropyl C (methylene) | 5 - 15 | s | - |

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is crucial for determining the exact molecular weight and confirming the elemental formula of this compound. The presence of a chlorine atom would be readily identifiable by the characteristic M+2 isotopic peak, with an intensity approximately one-third of the molecular ion (M+) peak, due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. Electron impact ionization would likely lead to predictable fragmentation of the molecular ion gbiosciences.comchemguide.co.ukwikipedia.org. Common fragmentation pathways would include the loss of the cyclopropyl group or cleavage of the pyridine ring.

Illustrative High-Resolution Mass Spectrometry Data

This table presents hypothetical data based on the compound's structure.

| Ion | Description | Calculated m/z |

| [M]+ | Molecular Ion (³⁵Cl) | 183.0451 |

| [M+2]+ | Molecular Ion (³⁷Cl) | 185.0422 |

| [M-C₃H₅]+ | Loss of cyclopropyl radical | 142.0006 |

| [M-CO]+ | Loss of carbon monoxide | 155.0502 |

Chromatographic Techniques for Purity and Isomer Separation (HPLC, GC)

Chromatographic methods are essential for separating components of a mixture, making them the gold standard for determining the purity of a synthesized compound and for separating potential isomers.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is the most common method for assessing the purity of polar aromatic compounds like this compound mdpi.comhplc.euchromatographyonline.comsielc.comresearchgate.net. A C18 stationary phase with a mobile phase consisting of a mixture of water and an organic solvent (like acetonitrile or methanol), often with an acid modifier like formic acid, would provide good separation of the target compound from non-polar impurities and starting materials. Purity is determined by calculating the relative peak area of the main compound compared to any impurity peaks detected, typically by a UV detector.

Illustrative HPLC Purity Analysis Data

This table presents a hypothetical chromatogram result.

| Peak No. | Retention Time (min) | Peak Area (%) | Identity |

| 1 | 2.1 | 0.8 | Impurity A |

| 2 | 4.5 | 98.9 | This compound |

| 3 | 5.8 | 0.3 | Impurity B |

Gas Chromatography (GC)

Direct analysis of this compound by gas chromatography can be challenging due to the low volatility of the hydroxyl group. Therefore, derivatization is often necessary to convert the polar -OH group into a more volatile and thermally stable group, such as a trimethylsilyl (TMS) ether. The derivatized analyte can then be separated on a non-polar or medium-polarity capillary column and detected by a flame ionization detector (FID) or a mass spectrometer (GC-MS) orgchemboulder.comchromatographyonline.comnih.govnist.govnih.gov. This technique is highly effective for separating volatile isomers and assessing purity.

Illustrative GC Purity Analysis Data (after derivatization)

This table presents a hypothetical chromatogram result.

| Peak No. | Retention Time (min) | Peak Area (%) | Identity |

| 1 | 8.2 | 1.1 | Impurity C (derivatized) |

| 2 | 10.7 | 98.7 | TMS-ether of this compound |

| 3 | 11.4 | 0.2 | Impurity D (derivatized) |

Structural Elucidation via X-ray Crystallography of Related Co-crystals

While NMR and MS can define the constitution of a molecule, single-crystal X-ray crystallography provides the absolute, unambiguous three-dimensional structure. This technique determines the precise spatial arrangement of atoms and the connectivity within the crystal lattice. Obtaining a single crystal of sufficient quality can sometimes be a challenge. One strategy to overcome this is the formation of co-crystals, where the target molecule is crystallized with a second, different molecule known as a "co-former." acs.org For pyridine-containing molecules, common co-formers include compounds capable of hydrogen bonding, such as carboxylic acids or amides acs.orgacs.orgresearchgate.net. The formation of a stable co-crystal can facilitate the growth of high-quality crystals suitable for X-ray diffraction analysis cdnsciencepub.comnih.gov. The resulting data would confirm bond lengths, bond angles, and intermolecular interactions, providing definitive proof of structure.

Hypothetical Crystallographic Data for a this compound Co-crystal

This table presents typical parameters that would be reported in a crystallographic study.

| Parameter | Value |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 10.15 |

| b (Å) | 8.54 |

| c (Å) | 20.33 |

| β (°) | 95.5 |

| Volume (ų) | 1750 |

| Z (molecules/unit cell) | 4 |

| R-factor | < 0.05 |

Advanced Techniques for Metabolite Identification and Quantification

Understanding the metabolic fate of a compound is critical in many areas of research. This involves identifying the chemical structures of metabolites formed by enzymatic processes and quantifying their levels in biological matrices.

Metabolite Identification

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the primary tool for metabolite identification technologynetworks.comnih.govijpras.comyoutube.comnih.gov. The process typically involves incubating this compound with a biological system (e.g., liver microsomes) and then analyzing the sample. The high sensitivity and selectivity of LC-MS/MS allow for the detection of low-level metabolites in complex biological fluids technologynetworks.com. The mass spectrometer is used to screen for potential metabolites by looking for specific mass shifts from the parent compound that correspond to common metabolic transformations (e.g., +16 Da for oxidation, +176 Da for glucuronidation). Subsequent MS/MS experiments on these potential metabolites generate fragmentation spectra that help to pinpoint the site of metabolic modification.

Metabolite Quantification

Once major metabolites are identified, quantitative methods are developed to measure their concentrations in biological samples. This is also typically performed using LC-MS/MS, often in the multiple reaction monitoring (MRM) mode, which provides exceptional sensitivity and selectivity technologynetworks.com. A stable isotope-labeled version of the analyte or a structurally similar molecule is often used as an internal standard to ensure accuracy and precision. Validated quantitative methods are essential for pharmacokinetic studies.

Illustrative Metabolite Analysis Strategy

This table outlines potential metabolic pathways and the techniques used for their investigation.

| Potential Metabolic Reaction | Mass Shift (Da) | Identification Technique | Quantification Technique |

| Hydroxylation (on cyclopropyl ring) | +16 | LC-MS/MS (Precursor Ion Scan) | LC-MS/MS (MRM) |

| O-Glucuronidation | +176 | LC-MS/MS (Neutral Loss Scan) | LC-MS/MS (MRM) |

| O-Sulfation | +80 | LC-MS/MS (Precursor Ion Scan) | LC-MS/MS (MRM) |

| Dechlorination | -34 | LC-MS/MS (Full Scan) | LC-MS/MS (MRM) |

Patent Landscape and Intellectual Property Considerations

Analysis of Existing Patents Claiming 5-Chloro-6-cyclopropylpyridin-3-OL and its Uses

A detailed analysis of the patent literature reveals instances where this compound is cited, primarily as an intermediate or a reference compound within broader patent claims for new therapeutic agents. A notable example is patent US8592629B2, which focuses on sulfonamide derivatives as Nav 1.7 inhibitors for the treatment of pain. In this patent, this compound is listed among a series of chemical compounds. google.com The primary claims of the patent are directed towards the novel sulfonamide derivatives, not the pyridinol itself.

This suggests that while this compound is a known compound within the prior art, its direct patenting as a final product with specific therapeutic uses is not the central claim of this particular patent. Instead, its value is recognized as a building block or a structural motif for the synthesis of more complex, patentable molecules. The patent discloses a series of compounds where the core structure is modified to achieve the desired therapeutic effect, in this case, the inhibition of the Nav 1.7 sodium channel.

Below is a data table summarizing the key features of a patent that mentions this compound.

| Patent Number | Title | Assignee | Key Claims | Role of this compound | Therapeutic Area |

| US8592629B2 | Sulfonamide derivatives as Nav 1.7 inhibitors | Not specified in search result | Novel sulfonamide compounds and their use in treating pain. | Listed as a chemical compound within the patent disclosure. google.com | Pain Management |

This analysis indicates that while the compound itself is part of the public domain of chemical knowledge as evidenced by its inclusion in patents, opportunities may still exist for patenting novel uses, formulations, or derivatives of this compound.

Patenting Trends in Pyridine (B92270) and Cyclopropyl-Containing Compounds for Therapeutic Applications

The pyridine ring and the cyclopropyl (B3062369) group are both considered "privileged scaffolds" in medicinal chemistry due to their frequent appearance in biologically active compounds. google.com Consequently, there is a significant and ongoing trend in patenting new chemical entities that incorporate these moieties for a wide range of therapeutic applications.

Pyridine derivatives are a major focus of drug discovery, with numerous patents claiming their use as antibacterial, anticancer, and anti-inflammatory agents, among others. google.comgoogle.com The versatility of the pyridine ring allows for extensive chemical modification, enabling the fine-tuning of pharmacological properties. google.com

Similarly, the cyclopropyl group is increasingly incorporated into drug candidates to enhance metabolic stability, improve binding affinity to target proteins, and modulate physicochemical properties. Patents for cyclopropyl-containing compounds often highlight these advantages. For instance, patent WO2011019538A1 discloses substituted cyclopropyl compounds as agonists for the G-protein coupled receptor GPR-119, with potential applications in the treatment of type 2 diabetes and obesity.

The combination of a pyridine core with a cyclopropyl substituent, as seen in this compound, represents a fertile area for patent activity. The trends suggest that patents in this space are often directed towards:

Novel combinations of substituents on the pyridine ring to create new chemical entities with improved efficacy or safety profiles.

Specific stereoisomers of cyclopropyl-containing compounds that exhibit superior biological activity.

New therapeutic uses for existing pyridine and cyclopropyl compounds.

Innovative synthetic methods for preparing these complex molecules.

The following table illustrates the patenting trends for these classes of compounds.

| Compound Class | Therapeutic Target/Application | Key Features Highlighted in Patents | Example Patent |

| Substituted Pyridines | Cancer Treatment | Inhibition of specific kinases or cellular pathways. google.com | WO2017027359A1 |

| Substituted Pyridines | Antibacterial Agents | Broad-spectrum activity, including against resistant strains. google.com | Not specified |

| Substituted Cyclopropyl Compounds | Type 2 Diabetes, Obesity | Agonism of G-protein coupled receptors like GPR-119. | WO2011019538A1 |

| Halogenated Pyridine Derivatives | Chemical Synthesis | Processes for the selective halogenation of pyridine rings. | WO2019145176A1 |

These trends underscore the continued interest in pyridine and cyclopropyl-containing compounds as a source of new therapeutic agents, with a focus on creating novel molecular structures with clear therapeutic advantages.

Strategic Patent Development and Freedom-to-Operate Analysis

For a compound like this compound, strategic patent development is essential for maximizing its intellectual property value. This involves not only seeking patent protection for new inventions but also carefully navigating the existing patent landscape to ensure freedom to operate (FTO).

A comprehensive FTO analysis is a critical first step. This involves a thorough search of patent databases to identify any existing patents that could potentially be infringed by the proposed research, development, or commercialization of the compound or its derivatives. google.com For this compound, an FTO analysis would need to consider patents claiming:

The compound itself (composition of matter claims).

Methods of synthesizing the compound.

Formulations containing the compound.

Specific therapeutic uses of the compound.

If an FTO analysis reveals potential patent barriers, several strategies can be employed:

Licensing: Obtaining a license from the patent holder to use the patented technology.

Designing around: Modifying the compound or process to avoid infringing the patent claims.

Challenging the patent: Attempting to invalidate the patent if it is believed to be weak.

From a strategic patent development perspective, several avenues could be pursued for this compound:

New Derivatives: Synthesizing and patenting novel derivatives of the compound that exhibit superior therapeutic properties.

New Formulations: Developing and patenting novel formulations that improve the delivery, stability, or efficacy of the compound.

New Uses: Discovering and patenting new therapeutic applications for the compound (a "second medical use" patent).

Process Patents: Inventing and patenting more efficient or cost-effective methods of synthesizing the compound.

Future Directions and Unaddressed Research Questions for 5 Chloro 6 Cyclopropylpyridin 3 Ol

The chemical scaffold of 5-Chloro-6-cyclopropylpyridin-3-ol represents a unique intersection of functionalities—a halogenated pyridine (B92270) ring, a cyclopropyl (B3062369) group, and a hydroxyl moiety—that holds significant, yet largely unexplored, potential in medicinal chemistry. The pyridine nucleus is a privileged structure, found in numerous FDA-approved drugs, valued for its ability to improve metabolic stability, enhance permeability, and address protein-binding issues. nih.govrsc.orgnih.gov The presence of a chlorine atom and a cyclopropyl group offers specific vectors for chemical modification and potential for unique interactions with biological targets. This article outlines key future research directions and unaddressed questions regarding this specific compound, focusing on strategies to unlock its therapeutic potential.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Chloro-6-cyclopropylpyridin-3-OL, and how can reaction conditions be optimized for higher yields?

- Methodological Answer :

-

Route 1 : Start with a pyridine precursor (e.g., 6-cyclopropylpyridin-3-ol) and introduce chlorine via electrophilic substitution using Cl₂/FeCl₃ or N-chlorosuccinimide (NCS) under controlled temperatures (0–25°C) .

-

Route 2 : Cyclopropane ring formation via [2+1] cycloaddition using Simmons-Smith reagents (e.g., CH₂I₂/Zn(Cu)) on a pre-chlorinated pyridine derivative. Monitor regioselectivity using HPLC or GC-MS .

-

Optimization : Adjust solvent polarity (e.g., DCM vs. THF), catalyst loading (e.g., 0.5–5 mol% Lewis acids), and reaction time (12–48 hrs). Use Design of Experiments (DoE) to identify critical parameters .

Synthetic Route Key Parameters Yield Range Electrophilic Chlorination Temperature, Catalyst (FeCl₃/NCS) 45–65% Cyclopropylation Reagent (CH₂I₂), Solvent (Et₂O) 30–50%

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- Analytical Techniques :

NMR : Confirm substitution patterns (¹H/¹³C NMR; δ ~8.3 ppm for pyridinolic H) .

HPLC-MS : Quantify purity (>95%) using C18 columns with UV detection at 254 nm .

Elemental Analysis : Validate C, H, N, Cl content (±0.3% theoretical) .

- Common Pitfalls : Residual solvents (e.g., DCM) in NMR spectra; use D₂O exchange or high-vacuum drying .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Hazard Classification : Likely acute toxicity (Category 4 Oral; H302) and environmental toxicity (WGK 3) based on structural analogs .

- Mitigation :

- Use fume hoods, nitrile gloves, and sealed containers.

- Store at 2–8°C under inert gas (N₂/Ar) to prevent hydrolysis .

- Emergency Response : For skin contact, rinse with 0.1 M NaOH (neutralizes acidic byproducts) followed by water .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected NOEs in NMR or MS fragmentation patterns)?

- Methodological Answer :

- Cross-Validation : Compare with computational models (DFT for NMR chemical shifts; MS fragmentation simulations using tools like MassFrontier) .

- Isotopic Labeling : Synthesize deuterated analogs to confirm fragmentation pathways (e.g., ²H-labeling at cyclopropyl group) .

- Case Study : A 2024 study on chlorinated pyridines found discrepancies due to tautomerism; adjust pH during NMR analysis to stabilize dominant tautomers .

Q. What strategies are effective for assessing the environmental impact of this compound?

- Methodological Answer :

- Aquatic Toxicity : Follow OECD Test Guideline 201 (algae growth inhibition) and 202 (Daphnia magna acute toxicity). Predicted EC₅₀: ~1–10 mg/L based on QSAR models .

- Biodegradation : Use OECD 301F (manometric respirometry) to evaluate microbial breakdown. Chlorine substituents typically reduce biodegradability .

Q. How can computational modeling predict the biological activity of this compound?

- Methodological Answer :

- Docking Studies : Target enzymes (e.g., cytochrome P450) using AutoDock Vina. Cyclopropyl groups enhance hydrophobic interactions (ΔG ~-8.5 kcal/mol) .

- ADMET Profiling : Predict logP (2.1–2.5), solubility (<1 mg/mL), and CYP inhibition (high risk) using SwissADME .

- Validation : Compare with in vitro assays (e.g., microsomal stability tests) .

Data Contradiction Analysis Framework

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.